Technical Whitepaper: 4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole
Technical Whitepaper: 4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole
This guide provides an in-depth technical analysis of 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole , a specialized heterocyclic building block used in medicinal chemistry and chemical biology.
CAS Registry Number: 1823843-56-6 Molecular Formula: C₇H₇FN₂ Molecular Weight: 138.14 g/mol
Executive Summary
4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole is a bifunctional molecular scaffold integrating a bioorthogonal alkyne handle with a metabolically robust fluoroethyl group. It serves as a critical intermediate in Fragment-Based Drug Discovery (FBDD) , particularly for kinase inhibitors and PROTAC linkers, and as a precursor for ¹⁸F-PET radiotracers . Its structural rigidity, combined with the electron-withdrawing nature of the fluorine, modulates the pKa and lipophilicity of the parent pyrazole, enhancing membrane permeability and metabolic stability compared to non-fluorinated analogs.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
This compound belongs to the class of N-alkylated pyrazoles. The 4-ethynyl group provides a "clickable" handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the 2-fluoroethyl chain acts as a bioisostere for ethyl or propyl groups, reducing oxidative metabolism (dealkylation).
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | 4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole | |
| SMILES | C#CC1=CN(CCF)N=C1 | |
| Appearance | Off-white to pale yellow solid/oil | Low melting point solid typical of class |
| LogP (Predicted) | 1.1 ± 0.3 | Optimal for CNS penetration |
| pKa (Conj. Acid) | ~2.3 (Pyrazole N2) | Weakly basic; protonates only in strong acid |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 2 | Pyrazole N2 and Fluorine |
| Rotatable Bonds | 2 | N-C(ethyl) and C-C(fluoro) |
Synthetic Methodologies
High-purity synthesis is achieved via two primary routes. While direct alkylation (Route B) is shorter, the Halogen-First Pathway (Route A) is preferred for scale-up to avoid polymerization of the terminal alkyne and ensure regiochemical purity.
Route A: The Robust "Halogen-First" Protocol (Recommended)
This route utilizes a Sonogashira coupling after installing the fluoroethyl group, preventing side reactions involving the sensitive alkyne proton.
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N-Alkylation: 4-Bromo-1H-pyrazole is alkylated with 1-bromo-2-fluoroethane using Cs₂CO₃ in DMF.
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Mechanism:[1] Sₙ2 displacement. The symmetry of 4-bromopyrazole ensures a single regioisomer.
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Sonogashira Coupling: The bromide intermediate is coupled with Trimethylsilylacetylene (TMSA).
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Desilylation: Removal of the TMS group with TBAF or K₂CO₃/MeOH yields the final product.
Route B: Direct Alkylation
Direct alkylation of 4-ethynyl-1H-pyrazole.
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Risk: The terminal alkyne proton (pKa ~25) is far less acidic than the pyrazole NH (pKa ~14), but basic conditions can induce alkyne polymerization or isomerization if temperature is uncontrolled.
Figure 1: Step-wise synthetic pathway ensuring regioselectivity and high yield.
Reactivity & Applications
Click Chemistry (CuAAC)
The terminal alkyne is a quintessential "click" handle. It reacts with azides to form 1,4-disubstituted 1,2,3-triazoles.
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Utility: This reaction is used to attach the pyrazole fragment to E3 ligase ligands (for PROTACs) or to fluorescent dyes.
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Bioorthogonality: The reaction proceeds in aqueous media and complex biological milieus without interfering with native functional groups.
Medicinal Chemistry: The Fluoroethyl Advantage
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Metabolic Stability: The C-F bond (116 kcal/mol) renders the ethyl chain resistant to Cytochrome P450-mediated hydroxylation.
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Dipole Effect: The fluorine atom introduces a dipole that can engage in specific interactions with protein backbones (orthogonal multipolar interactions) while lowering the basicity of the pyrazole nitrogen, potentially improving selectivity.
Figure 2: Reactivity profile and downstream applications in drug discovery.
Experimental Protocols
Protocol 1: Standard CuAAC "Click" Reaction
Purpose: Conjugation of 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole to an azide-bearing scaffold.
Reagents:
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Alkyne: 4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole (1.0 equiv)
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Azide: Target molecule-N₃ (1.0 equiv)
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Catalyst: CuSO₄·5H₂O (0.1 equiv)
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Reductant: Sodium Ascorbate (0.5 equiv)
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Solvent: t-BuOH/H₂O (1:1 v/v) or DMSO/H₂O
Procedure:
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Dissolution: Dissolve the alkyne and azide in the solvent mixture (typically 0.1–0.5 M concentration).
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Catalyst Prep: Prepare a fresh aqueous solution of Sodium Ascorbate and CuSO₄.
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Initiation: Add the CuSO₄ solution followed immediately by the Sodium Ascorbate solution to the reaction vial. The mixture may turn bright yellow/orange.
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Incubation: Stir at room temperature for 2–12 hours. Monitor via LC-MS (disappearance of azide/alkyne).
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Workup: Dilute with water, extract with EtOAc, and purify via silica gel chromatography.
Protocol 2: Storage & Handling
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Stability: The terminal alkyne is stable at room temperature but should be stored at -20°C under inert atmosphere (Argon/Nitrogen) to prevent long-term oxidation or polymerization.
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Light Sensitivity: Protect from direct light.
Safety & Hazards
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures: Always handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid contact with metal salts (silver, copper) in the absence of ligands, as acetylides can be shock-sensitive in dry forms (though less likely with this specific derivative compared to simple alkynes).
References
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Sigma-Aldrich. 4-Ethynyl-1-(2-fluoroethyl)-1H-pyrazole Product Specification. Retrieved from (Search CAS: 1823843-56-6).
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PubChem. Compound Summary for 1-(2-fluoroethyl)-4-ethynylpyrazole. National Library of Medicine. Retrieved from .
- Li, H., et al. (2018). "Click Chemistry in Medicinal Chemistry: Applications of the 1,2,3-Triazole Moiety." Chemical Reviews. (General reference for CuAAC protocols).
- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Reference for fluoroethyl bioisosterism).
